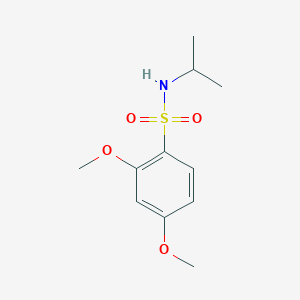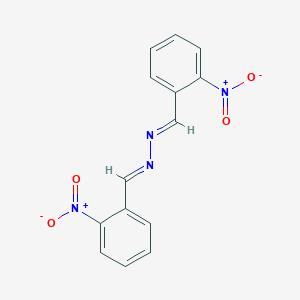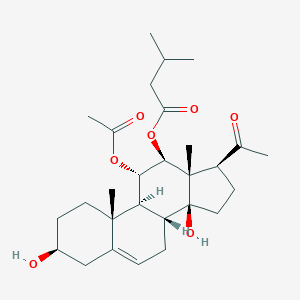
O-stearoylcarnitine
Overview
Description
O-stearoylcarnitine is a chemical compound and a type of O-acylcarnitine . It is also known as O-octadecanoylcarnitine, 3-(octadecanoyloxy)-4-(trimethylammonio)butanoate, Acylcarnitine C18:0, stearoylcarnitine, octadecanoylcarnitine, and stearoyl DL-carnitine .
Molecular Structure Analysis
The molecular formula of this compound is C25H49NO4 . Its molecular weight is 427.66 g/mol . The InChIKey is FNPHNLNTJNMAEE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a net charge of 0 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It has 22 freely rotating bonds . The polar surface area is 66 Ų .Scientific Research Applications
Chromatographic Applications
O-stearoylcarnitine has been used in developing unique liquid chromatographic columns with 'intelligent' ligands. These columns, such as those coated with stearoylcarnitine, have shown efficacy in separating various compounds including inorganic anions, amino acids, and nucleotides, due to their specific retention behavior influenced by both ionic and electrostatic interactions (Kamimori & Konishi, 2001).
Diagnostic Biomarker in Metabolic Disorders
This compound has been identified as a biomarker in metabolic studies. For example, research has shown that its levels in blood spots are indicative of metabolic diseases in adults and can be used for the early diagnosis of conditions like carnitine palmitoyltransferase I deficiency (Fingerhut et al., 2001). Additionally, its levels in the blood are associated with various metabolic traits, highlighting its potential in understanding human physiology and diseases (Burkhardt et al., 2015).
Role in Neurological Diseases
This compound has shown potential in treating various neurological diseases. Research suggests that acylcarnitines like this compound can have beneficial effects in treating neurological conditions, potentially due to their roles in modulating gene and protein expression, enhancing mitochondrial function, and increasing antioxidant activity (Jones, McDonald, & Borum, 2010).
Metabolomics and Disease Biomarkers
This compound has been identified as a novel biomarker in diseases like preeclampsia, suggesting its utility in developing metabolomics-based assays for disease prediction and diagnosis (Koster et al., 2015). Additionally, it plays a role in the critical micellar concentration, which is essential in understanding the pharmacological properties of various compounds (Kamlekar & Swamy, 2006).
Therapeutic Potential and Drug Targets
This compound and related acylcarnitines have shown therapeutic potential and are being studied as biomarkers for various diseases. These studies are crucial for understanding their role in human metabolism and for identifying potential drug targets (Dambrova et al., 2022).
Mechanism of Action
properties
IUPAC Name |
3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPHNLNTJNMAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423787 | |
| Record name | stearoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1976-27-8 | |
| Record name | Stearoyl DL-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1976-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stearoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)




![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)





